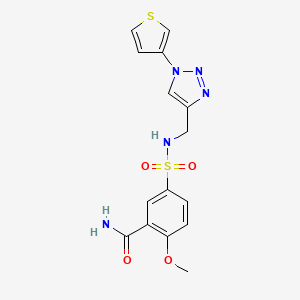![molecular formula C12H10Cl2FNO3S B2503451 2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide CAS No. 1465717-99-0](/img/structure/B2503451.png)
2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide, also known as DCE-FS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the sulfonylcyclopropane family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Scientific Research Applications
Fluorescent Molecular Probes
Research into fluorescent molecular probes has led to the development of compounds with strong solvent-dependent fluorescence, attributed to a "push-pull" electron transfer system. Such compounds, including those with sulfonyl groups, exhibit high fluorescence quantum yields and large Stokes shifts, making them useful for ultrasensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).
Polymeric Materials for Fuel Cells
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized, showing promising properties for fuel-cell applications. These materials demonstrate higher proton conductivity and mechanical properties compared to random copolymers, making them suitable for use in fuel cell membranes (Bae et al., 2009).
Synthesis of Novel Compounds
The synthesis of 1-Phenylsulfonylcyclopropanecarboxylic Acid Derivatives has been explored, leading to a variety of functionalized compounds through treatments with different reagents. Such methodologies provide valuable tools for the development of new chemical entities with potential applications in various scientific fields (Takahashi et al., 1985).
Antipathogenic Activity
New thiourea derivatives have been synthesized and evaluated for their antipathogenic activity, showing significant effects against strains like Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen atoms on the phenyl substituent of the thiourea moiety was correlated with enhanced activity, highlighting the potential for developing novel antimicrobial agents (Limban et al., 2011).
Advanced Materials for Optical Applications
Fluorinated poly(arylene ether sulfide)s containing an ethynyl group have been developed, with applications in polymeric optical waveguide devices. These materials exhibit high thermal stability and good optical properties, making them suitable for use in advanced optical applications (Kim et al., 2001).
properties
IUPAC Name |
2,2-dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2FNO3S/c13-12(14)7-10(12)11(17)16-20(18,19)6-5-8-1-3-9(15)4-2-8/h1-6,10H,7H2,(H,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXOJUCRUTYZCV-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C(=O)NS(=O)(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(Cl)Cl)C(=O)NS(=O)(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dichloro-N-[2-(4-fluorophenyl)ethenesulfonyl]cyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

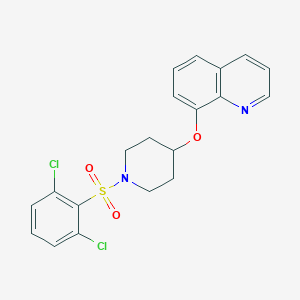
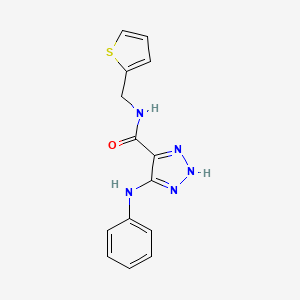
![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)
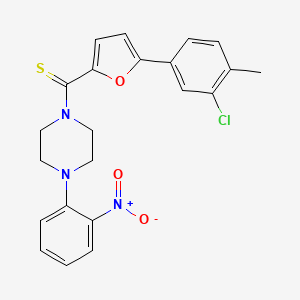
![(4(1)S,7aS,13aR,13bR)-2,3,5,6,7,7a,8,13,13a,13b-decahydro-1H-dipyrido[2,1-f:3',2',1'-ij][1,6]naphthyridin-10(4(1)H)-one hydroiodide](/img/structure/B2503380.png)
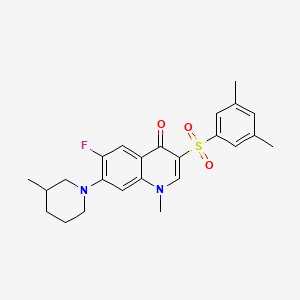
![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)
![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)
![3-(4-methoxyphenyl)-2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]acrylonitrile](/img/structure/B2503386.png)

![2-(5-bromothiophen-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2503389.png)
![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)
